molecular formula C15H17NO4 B2958174 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide CAS No. 1396710-82-9

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2958174
CAS No.: 1396710-82-9
M. Wt: 275.304
InChI Key: UDBHVCRIAOFNPC-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is a compound that features a furan ring, a hydroxyethyl group, and a methylphenoxyacetamide moiety. This compound is of interest due to its unique structural components, which may impart specific chemical and biological properties.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Compounds where the hydroxyethyl group is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group may interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Exhibits antimicrobial activity.

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Used in coordination chemistry and exhibits biological activities.

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11-4-2-3-5-14(11)20-10-15(18)16-8-13(17)12-6-7-19-9-12/h2-7,9,13,17H,8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBHVCRIAOFNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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